molecular formula C10H17N3O3S B13547592 tert-Butyl (5-(2-hydroxypropan-2-yl)-1,3,4-thiadiazol-2-yl)carbamate

tert-Butyl (5-(2-hydroxypropan-2-yl)-1,3,4-thiadiazol-2-yl)carbamate

Cat. No.: B13547592
M. Wt: 259.33 g/mol
InChI Key: GXJQHTRIOSZKDP-UHFFFAOYSA-N
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Description

tert-Butyl N-[5-(2-hydroxypropan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[5-(2-hydroxypropan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable thiadiazole derivative. The reaction conditions often include the use of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[5-(2-hydroxypropan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.

    Reduction: The thiadiazole ring can be reduced under specific conditions to form a dihydrothiadiazole derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the thiadiazole ring can yield a dihydrothiadiazole derivative.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[5-(2-hydroxypropan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound has potential applications as a biochemical probe. Its ability to interact with specific enzymes and proteins can be exploited to study biological pathways and mechanisms.

Medicine

In medicine, tert-butyl N-[5-(2-hydroxypropan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate is being investigated for its potential therapeutic properties. It may act as an inhibitor of certain enzymes, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-[5-(2-hydroxypropan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate involves its interaction with specific molecular targets. The hydroxyl group and the thiadiazole ring can form hydrogen bonds and coordinate with metal ions, respectively. These interactions can modulate the activity of enzymes and proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the thiadiazole ring in tert-butyl N-[5-(2-hydroxypropan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate imparts unique properties to the compound. This ring structure enhances its ability to interact with biological targets and provides additional sites for chemical modification, making it more versatile compared to similar compounds.

Properties

Molecular Formula

C10H17N3O3S

Molecular Weight

259.33 g/mol

IUPAC Name

tert-butyl N-[5-(2-hydroxypropan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate

InChI

InChI=1S/C10H17N3O3S/c1-9(2,3)16-8(14)11-7-13-12-6(17-7)10(4,5)15/h15H,1-5H3,(H,11,13,14)

InChI Key

GXJQHTRIOSZKDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN=C(S1)C(C)(C)O

Origin of Product

United States

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